[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 3,4,5-trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride under basic conditions, such as the presence of triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols .
Scientific Research Applications
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: Similar in structure but with different substituents on the piperazine ring.
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzoyl group but lacks the piperazine and benzothiazole moieties.
Uniqueness
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE is unique due to its combination of a benzothiazole core, a piperazine ring, and a 3,4,5-trimethoxybenzoyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O4S/c1-26-16-12-14(13-17(27-2)19(16)28-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)29-22-20/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
KVYDRHVCRZJMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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